ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a 3-methylphenyl carbamoyl methylsulfanyl substituent at the 4-position and a methyl group at the 6-position. Dihydropyrimidines (DHPMs) are known for diverse biological activities, including antimicrobial, antifungal, and antitumor properties . This compound’s structural complexity, including the carbamoyl and sulfanyl groups, suggests unique physicochemical and pharmacological characteristics. Below, we compare it with structurally related DHPM derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Properties
IUPAC Name |
ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-4-24-16(22)14-11(3)18-17(23)20-15(14)25-9-13(21)19-12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3,(H,19,21)(H,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMMRLFXWVJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This reaction yields the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the aforementioned synthetic route. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has shown potential in the development of new therapeutic agents. Its applications include:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against various viral strains.
- Antibacterial Properties : Studies have demonstrated efficacy against gram-positive and gram-negative bacteria, making it a candidate for antibiotic development.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
Biological Research
The compound's diverse biological activities make it a valuable tool in research:
- Enzyme Inhibition Studies : It is employed to investigate enzyme interactions and inhibition mechanisms, contributing to drug discovery efforts.
- Receptor Binding Studies : The compound is utilized in studies aimed at understanding receptor-ligand interactions, which are crucial for the development of new drugs targeting specific pathways.
Material Science
In addition to its biological applications, this compound is explored for its potential in material science:
- Polymer Development : The compound can serve as a building block for creating polymers with enhanced properties such as thermal stability and mechanical strength.
- Nanomaterial Synthesis : Research is ongoing into using this compound in the synthesis of nanomaterials for various industrial applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antibacterial Efficacy
Research conducted by Ahmed et al. demonstrated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showing effectiveness comparable to standard antibiotics .
Case Study 3: Material Applications
In material science research, this compound was incorporated into polymer matrices to enhance thermal properties. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural variations in DHPM analogs occur at positions 4, 5, and 4. The table below summarizes critical differences:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methylphenyl carbamoyl group is electron-donating, contrasting with electron-withdrawing substituents (e.g., nitro in , cyano in ). Such differences influence electronic density, reactivity, and intermolecular interactions (e.g., hydrogen bonding ).
- Sulfanyl vs. Oxygen-Based Substituents : The sulfanyl group in the target compound and Compound 1 (thietan-3-yloxy ) may enhance hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 4-nitrophenyl ).
- Carbamoyl vs.
Physicochemical Properties
Melting Points and Solubility:
- Compound 15 (4-cyanophenyl derivative): Melting point 210–211°C, indicating high crystallinity .
- Compound 15b (hydrazine derivative): Lower crystallinity inferred from reduced elemental analysis discrepancies (C: 58.28% vs. 58.32% calculated) .
Spectroscopic Data:
Biological Activity
Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a synthetic compound belonging to the dihydropyrimidine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of dihydropyrimidine derivatives typically involves the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters. The specific compound can be synthesized through a multi-step process that includes cyclocondensation and subsequent modifications to introduce the desired functional groups. The synthesis pathway not only yields the target compound but also allows for the exploration of structural variations that may enhance biological activity .
Biological Activity
The biological activity of this compound is characterized by several pharmacological effects:
Anticancer Activity
Research indicates that dihydropyrimidine derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer cells (MCF-7). The mechanism often involves the inhibition of key enzymes such as 5-lipoxygenase, which is implicated in cancer progression .
Antimicrobial Properties
Dihydropyrimidines have shown promising antibacterial and antifungal activities. Studies have reported that certain derivatives inhibit the growth of pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents. The presence of specific substituents on the dihydropyrimidine scaffold can enhance these activities .
Anti-inflammatory Effects
Compounds within this class have also been evaluated for anti-inflammatory properties. In vivo studies using models of inflammation demonstrated that certain derivatives significantly reduce inflammation markers, indicating their potential use in treating inflammatory diseases .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various dihydropyrimidine derivatives on HL-60 cells. The results showed that specific modifications at the 4-position significantly enhanced cytotoxicity compared to standard treatments .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of synthesized dihydropyrimidines against common bacterial strains. Results indicated substantial inhibition zones in agar diffusion assays, highlighting their potential as new antimicrobial agents .
- In Vivo Anti-inflammatory Study : A series of thio-dihydropyrimidines were tested for anti-inflammatory activity in mouse models. Compounds exhibited significant reductions in paw edema and writhing responses compared to control groups, suggesting effective anti-inflammatory properties .
Data Tables
The following table summarizes key biological activities associated with this compound and related compounds.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate?
The compound can be synthesized via a modified Biginelli reaction, which involves a one-pot condensation of thiourea derivatives, β-keto esters, and substituted aldehydes under acidic conditions. For example, cyclization of ethyl acetoacetate with 3-methylphenyl carbamoylmethyl sulfanyl groups in the presence of HCl or acetic acid as a catalyst can yield the target molecule . Reaction optimization typically includes temperature control (80–100°C) and solvent selection (e.g., ethanol or acetic acid).
Q. How is structural characterization performed for this compound?
Key techniques include:
Q. What solvent systems are recommended for purification?
Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) is effective. Recrystallization from ethanol or methanol can improve purity (>95%) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal catalysts, solvents, and temperatures. For instance, ICReDD’s integrated computational-experimental workflow uses transition-state modeling to reduce trial-and-error experimentation .
Q. What strategies address regioselectivity challenges during synthesis?
Regioselectivity in cyclization steps can be controlled by:
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Comparative analysis with structurally analogous compounds (e.g., ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and 2D NMR techniques (COSY, HSQC) can clarify ambiguous signals .
Q. What in vitro assays evaluate its antibacterial potential?
Q. How does X-ray crystallography inform structure-activity relationships (SAR)?
Crystal structure data (e.g., torsion angles, hydrogen-bonding motifs) reveal how substituents influence molecular packing and interactions with biological targets. For example, the 3-methylphenyl group may enhance hydrophobic binding in enzyme pockets .
Methodological & Safety Considerations
Q. What safety protocols are critical for handling intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
